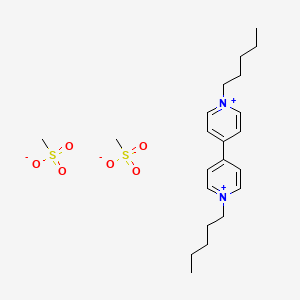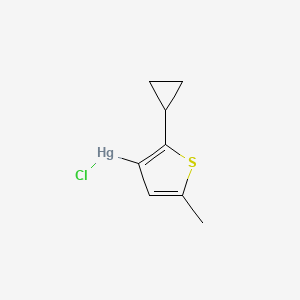
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a thiophene ring substituted with cyclopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury typically involves the reaction of 2-cyclopropyl-5-methylthiophene with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are crucial due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced mercury species.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with DNA, causing strand breaks and affecting cellular replication processes.
Comparison with Similar Compounds
Similar Compounds
- Chloro(2-cyclopropyl-5-methylphenyl)mercury
- Chloro(2-cyclopropyl-5-methylfuran-3-yl)mercury
- Chloro(2-cyclopropyl-5-methylpyridine-3-yl)mercury
Uniqueness
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl, furan, or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
CAS No. |
90185-42-5 |
|---|---|
Molecular Formula |
C8H9ClHgS |
Molecular Weight |
373.27 g/mol |
IUPAC Name |
chloro-(2-cyclopropyl-5-methylthiophen-3-yl)mercury |
InChI |
InChI=1S/C8H9S.ClH.Hg/c1-6-2-5-8(9-6)7-3-4-7;;/h2,7H,3-4H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
JCFOOPOGPPRZLR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(S1)C2CC2)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
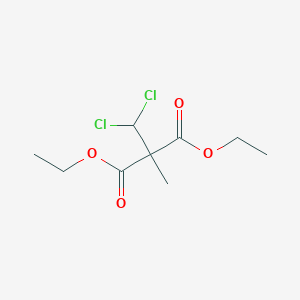
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
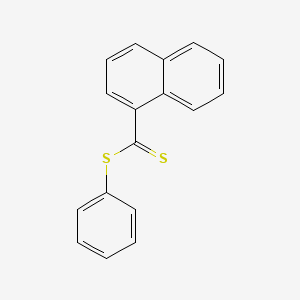
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
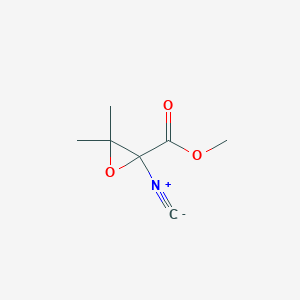
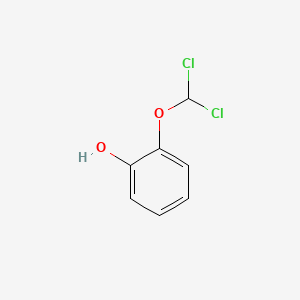
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
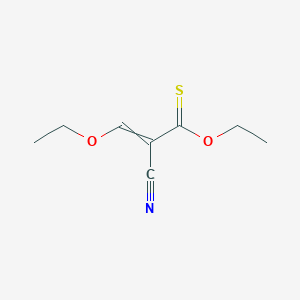
silane](/img/structure/B14359953.png)
